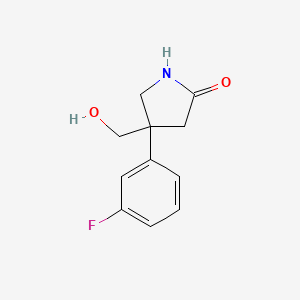

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-3-1-2-8(4-9)11(7-14)5-10(15)13-6-11/h1-4,14H,5-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANATXLHNPHKWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC1(CO)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784485-55-7 | |

| Record name | 4-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and pyrrolidin-2-one.

Formation of Intermediate: The first step involves the condensation of 3-fluorobenzaldehyde with pyrrolidin-2-one under basic conditions to form an intermediate compound.

Hydroxymethylation: The intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

Batch Reactors: Large-scale batch reactors are used to carry out the condensation and hydroxymethylation reactions.

Continuous Flow Reactors: Continuous flow reactors may be employed for more efficient and scalable production.

Purification: Industrial purification methods such as distillation, crystallization, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: The major product formed is 4-(3-Fluorophenyl)-4-(carboxymethyl)pyrrolidin-2-one.

Reduction: The major product formed is 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-ol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one features a pyrrolidine ring substituted with a hydroxymethyl group and a fluorophenyl moiety. Its molecular formula is , and it possesses unique stereochemical characteristics that influence its biological activity.

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of pyrrolidine, including this compound, can serve as effective antiviral agents. A study focused on the design of entry inhibitors targeting the CD4 binding site on HIV-1 gp120 demonstrated that modifications to the pyrrolidine scaffold could enhance antiviral properties. Compounds with similar structures showed promising results in inhibiting HIV entry into host cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that specific modifications to the pyrrolidine structure can lead to increased selectivity for particular enzyme targets, making it a valuable scaffold in drug discovery for conditions such as cancer and autoimmune diseases .

Biological Research

Biochemical Probes

In biochemical studies, this compound is explored as a probe to study enzyme mechanisms. Its ability to interact with various biological targets allows researchers to elucidate pathways involved in disease processes, providing insights into therapeutic interventions .

Drug Development

The compound's structural features make it suitable for developing new therapeutics. Research has highlighted its role in synthesizing more complex molecules that target specific receptors involved in metabolic disorders and cancer therapies .

Material Science

Polymer Production

In the industrial sector, this compound is utilized as a precursor in the production of polymers. Its unique chemical properties allow for the synthesis of high-performance materials with applications ranging from coatings to pharmaceuticals.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity.

Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one

- Structure: Differs by replacing the hydroxymethyl group with an amino substituent.

- Properties : Exhibits higher acute oral toxicity (Category 4, H302) and skin irritation (H315) due to the reactive amine group .

- Applications : Primarily used in chemical synthesis, lacking reported pharmacological activity.

4-(3-Fluorophenyl)pyrrolidin-2-one

- Structure : Lacks the hydroxymethyl group, simplifying the scaffold.

- Properties : Lower molecular weight (194.2 g/mol) and cost (€409/50 mg) compared to hydroxymethyl derivatives .

- Applications : Serves as a precursor for more complex derivatives but has reduced solubility.

(4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

- Structure : Features a chiral phenylethyl group, enhancing stereochemical complexity.

- Properties : High purity (≥97%) and specialized use in protein degradation studies, though discontinued commercially .

Pharmacological Activity Comparison

Antiarrhythmic and α-Adrenolytic Derivatives

- Example : S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one)

Fluorophenyl-Containing Derivatives

- Example: 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Structure: Incorporates an oxadiazole ring, enhancing π-π stacking interactions.

Biological Activity

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one, with the CAS number 1784485-55-7, is an organic compound classified as a pyrrolidinone. This compound features a hydroxymethyl group and a fluorophenyl moiety, which contribute to its unique biological activity. The molecular formula is with a molecular weight of 209.22 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Condensation : 3-fluorobenzaldehyde is condensed with pyrrolidin-2-one under basic conditions to form an intermediate.

- Hydroxymethylation : The intermediate undergoes hydroxymethylation using formaldehyde.

- Purification : The final product is purified through techniques such as recrystallization or chromatography .

The biological activity of this compound can be attributed to its potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It could modulate the activity of certain receptors, influencing various biochemical pathways .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. For instance, pyrrolidine derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated several pyrrolidine derivatives, revealing that those with specific substitutions exhibited potent antibacterial effects. The presence of halogen substituents significantly enhanced bioactivity .

- Neuropharmacological Potential : Analogous compounds have been investigated for their affinity towards serotoninergic and dopaminergic receptors, suggesting potential applications in treating psychiatric disorders .

Comparative Biological Activity Table

| Compound | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| Pyrrolidine Derivative A | Antifungal | 0.01 | Candida albicans |

| Pyrrolidine Derivative B | Antibacterial | 0.005 | Klebsiella pneumoniae |

| Benzoylpiperidine Derivative | Neuropharmacological | N/A | Various serotonin and dopamine receptors |

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one in multi-step reactions?

Answer: Optimizing synthesis yield requires careful control of reaction parameters. For example, in related pyrrolidinone derivatives, yields up to 52.7% were achieved by maintaining a temperature gradient (0–50°C) and using aqueous HCl for acid-mediated cyclization . Key factors include:

- Temperature control : Gradual heating (e.g., 50°C for solubility) minimizes side reactions.

- Catalyst selection : Acidic conditions (e.g., HCl) facilitate intermediate stabilization.

- Purification : Crystallization or column chromatography improves purity.

Methodological approaches like Design of Experiments (DoE) can systematically optimize these variables.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural purity?

Answer:

- X-Ray Powder Diffraction (XRPD) : Provides crystallinity data and polymorph identification. For example, Table 2 in lists characteristic peaks (e.g., 2θ = 10.2°, intensity = 100%) for a related compound, which can guide phase identification .

- NMR Spectroscopy : H/C NMR resolves substituent positions (e.g., fluorophenyl vs. hydroxymethyl groups).

- HPLC-MS : Validates molecular weight and detects impurities.

Q. What safety protocols are critical for handling this compound given its potential hazards?

Answer: Referencing structurally similar compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one):

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation (H335) .

- Storage : Keep in dry, cool conditions (P402) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental XRPD patterns for polymorphic forms?

Answer:

- Rietveld refinement : Matches experimental patterns with computational models to identify lattice parameters.

- Temperature-dependent studies : Heating/cooling cycles (e.g., 0–50°C as in ) reveal phase transitions .

- Database cross-referencing : Compare peaks with Cambridge Structural Database (CSD) entries for analogous fluorophenyl-pyrrolidinones.

Q. What methodologies are recommended to investigate stereochemical outcomes in derivatives of this compound?

Answer:

- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., describes stereospecific synthesis of piperidine derivatives) .

- X-Ray crystallography : Determines absolute configuration, as demonstrated in for a diazoacetyl-pyrrolidinone derivative .

- Circular Dichroism (CD) : Correlates optical activity with stereochemistry.

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

Answer:

- Density Functional Theory (DFT) : Predicts reactivity of the hydroxymethyl group (e.g., oxidation potential).

- Molecular docking : Simulates interactions with cytochrome P450 enzymes using structural data from crystallography (e.g., ’s crystal lattice parameters) .

- ADMET prediction tools : Software like SwissADME estimates bioavailability and toxicity.

Q. What strategies address contradictory solubility data in polar vs. non-polar solvents?

Answer:

- Solubility parameter analysis : Calculate Hansen parameters to match solvent polarity.

- Co-solvent systems : Use water/THF or ethanol/DCM mixtures to enhance dissolution (e.g., used aqueous HCl for solubility) .

- Thermodynamic studies : Measure Gibbs free energy of dissolution to identify optimal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.